molecular formula C9H13N3 B13615071 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile

1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13615071
M. Wt: 163.22 g/mol
InChI Key: OVFMYKXPNXISFA-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated systems for precise control of reaction parameters. The crude product is usually purified through techniques such as flash chromatography, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target, but generally involves binding to active sites or allosteric sites, altering the function of the target molecule .

Comparison with Similar Compounds

  • 1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonitrile
  • 1-tert-Butyl-3-methyl-1H-pyrazole-4-carboxamide
  • 1-tert-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid

Comparison: 1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is unique due to its cyano group at the 4-position, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyano group enhances its potential as a building block in organic synthesis and its biological activity profile .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-tert-butyl-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C9H13N3/c1-7-8(5-10)6-12(11-7)9(2,3)4/h6H,1-4H3

InChI Key

OVFMYKXPNXISFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#N)C(C)(C)C

Origin of Product

United States

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